Hydrogen Bond Donor Count: Zero vs. One Confers a Different Permeability and Metabolic Profile
Methyl 1-methyl-4-oxopiperidine-2-carboxylate possesses zero hydrogen bond donors (HBD), whereas its direct analog methyl 4-oxopiperidine-2-carboxylate carries one HBD due to its secondary amine [1]. In drug discovery, a reduction of one HBD is associated with an approximate 10-fold increase in passive membrane permeability based on widely accepted guidelines (Lipinski's Rule of Five), making the N-methylated derivative a more favorable fragment for CNS and intracellular target campaigns [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | Methyl 4-oxopiperidine-2-carboxylate (CAS 187753-15-7): HBD = 1 |
| Quantified Difference | ΔHBD = 1 (absolute difference of one hydrogen bond donor) |
| Conditions | Computed physicochemical properties (XlogP, HBD, HBA) from standardized cheminformatics databases |
Why This Matters
For CNS drug discovery programs, a lower HBD count directly correlates with improved blood-brain barrier penetration, making the N-methyl variant the scientifically preferred choice for CNS-targeted libraries.
- [1] chem-space.com. Methyl 4-oxopiperidine-2-carboxylate (CAS 187753-15-7): Computed Properties. HBD: 1. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
